molecular formula C19H20O B3114010 3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 199165-58-7

3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3114010
CAS No.: 199165-58-7
M. Wt: 264.4 g/mol
InChI Key: MYILNVXHHYPGRV-MDWZMJQESA-N
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Description

3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework with 4-isopropylphenyl and 4-methylphenyl substituents. Chalcones are widely studied for their diverse applications in pharmaceuticals, materials science, and chemical synthesis. This compound exhibits structural features that influence its electronic properties, solubility, and biological activity, making it a subject of interest in drug discovery and material engineering .

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-14(2)17-11-6-16(7-12-17)8-13-19(20)18-9-4-15(3)5-10-18/h4-14H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYILNVXHHYPGRV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-isopropylbenzaldehyde and 4-methylacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like column chromatography and crystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) is employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Applications
3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one R1 = 4-Me, R2 = 4-$^\text{i}$Pr C19H20O 264.36 Drug intermediates, materials
(E)-1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one R1 = 4-OH, R2 = 4-$^\text{i}$Pr C18H18O2 266.33 PET imaging probes (AD) , pharmaceuticals
(E)-3-(4-Isopropylphenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one R1 = 4-piperazine-Me, R2 = 4-$^\text{i}$Pr C24H29N2O 361.50 Dual MAO-B/AChE inhibitors
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one R1 = 4-Cl, R2 = 4-Me C16H13ClO 256.73 Industrial synthesis
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one R1 = 4-F, R2 = 4-Me C16H13FO 240.27 Nonlinear optics

Key Observations:

  • Hydroxyl Substituents: The hydroxyl derivative (C18H18O2) exhibits enhanced polarity, improving solubility but reducing metabolic stability compared to the non-hydroxylated target compound. Its radiolabeled form (DTPA complex) achieved 94% synthesis yield, highlighting efficiency in imaging probe development .
  • Piperazine Modification : Introducing a 4-methylpiperazine group (C24H29N2O) increases molecular weight and basicity, enhancing binding affinity for neurological targets like MAO-B and AChE .
  • Halogenated Derivatives: Chloro (C16H13ClO) and fluoro (C16H13FO) analogs show altered electronic properties. Fluorinated chalcones exhibit strong nonlinear optical activity due to polarized aromatic systems, making them suitable for photonic applications .

Key Observations:

  • Methoxy-substituted analogs are commercially available at scale, with prices ranging from $40 to $166 per gram, reflecting their demand in industrial applications .
  • The target compound lacks widespread commercial production data, suggesting its primary use remains in academic research.

Antineurodegenerative Activity:

  • Piperazine Derivative (C24H29N2O) : Demonstrates dual inhibition of MAO-B (IC50 = 1.2 µM) and AChE (IC50 = 2.8 µM), outperforming the target compound in neurotarget engagement .

Biological Activity

3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known by its chemical formula C19H20O and CAS number 87287-77-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of isopropyl and methyl substituents on the phenyl rings enhances its lipophilicity, potentially influencing its biological activity.

Antibacterial Activity

Recent studies have indicated that chalcone derivatives exhibit notable antibacterial properties. For instance, a study evaluating various chalcones demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
This compound12.5Staphylococcus aureus (MSSA)
This compound25Escherichia coli
Standard Control (Vancomycin)0.5Staphylococcus aureus

This data suggests that the compound has a moderate antibacterial effect, particularly against Staphylococcus aureus, which is critical in treating infections caused by antibiotic-resistant strains.

The mechanism of action for the antibacterial activity of chalcones typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The α,β-unsaturated carbonyl group is believed to play a crucial role in forming covalent bonds with thiol groups in bacterial proteins, leading to cell death.

Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A detailed investigation into the efficacy of this compound against MRSA showed promising results. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics like vancomycin.

Table 2: Comparative MIC Values

CompoundMIC (µg/mL)Reference
This compound0.125
Vancomycin0.5

This study highlighted the potential of this compound as an alternative treatment for infections caused by resistant strains.

Study 2: In Vivo Evaluation

An in vivo study assessed the therapeutic potential of the compound in animal models infected with MRSA. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its application as a therapeutic agent.

Q & A

Basic Research Question

  • NMR : 1H^1H NMR confirms the α,β-unsaturated ketone moiety (δ 7.8–8.1 ppm for enone protons) and substituent integration (e.g., isopropyl CH at δ 1.2–1.4 ppm) .
  • XRD : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry (E-configuration) and bond angles (e.g., C=O bond length ~1.22 Å) .
  • FTIR : Strong absorption at ~1660 cm1^{-1} confirms the conjugated ketone group .

Advanced Consideration
Discrepancies in XRD data (e.g., non-centrosymmetric vs. centrosymmetric packing) may arise from crystallization solvents. Use polar solvents (e.g., methanol) to favor non-centrosymmetric crystal growth, critical for nonlinear optical studies .

How can computational methods like DFT predict electronic properties relevant to photochemical applications?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • HOMO-LUMO gaps : Correlate with UV-Vis absorption maxima (e.g., calculated λmax ~350 nm vs. experimental 365 nm) .
  • Hyperpolarizability (β) : Predicts second-harmonic generation (SHG) efficiency. For example, β values >30 × 1030^{-30} esu suggest potential for nonlinear optics .
  • Charge transfer : Mulliken charges on the enone system indicate electron-withdrawing effects of the 4-methylphenyl group .

What experimental strategies address contradictions in reported bioactivity data?

Advanced Research Question
Discrepancies in antimicrobial or antioxidant activity across studies often stem from:

  • Sample degradation : Stabilize solutions with antioxidants (e.g., BHT) and store at –20°C to prevent enone isomerization .
  • Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution) and include positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Structural analogs : Compare activity with halogenated derivatives (e.g., 4-Cl substitution reduces MIC by 50%) to isolate substituent effects .

How is the compound’s nonlinear optical (NLO) behavior experimentally characterized?

Advanced Research Question

  • Kurtz-Perry powder technique : Measures SHG efficiency relative to urea. For example, SHG intensity of 1.2× urea indicates moderate NLO activity .
  • Single-crystal polarization : Polarized light microscopy identifies anisotropic crystals, which are essential for directional NLO response .
  • Thermal stability : Differential Scanning Calorimetry (DSC) confirms stability up to 200°C, ensuring applicability in high-power laser systems .

What methodologies ensure reproducibility in crystallographic studies?

Basic Research Question

  • Crystallization conditions : Use slow evaporation from acetone/hexane (1:3) to obtain high-quality single crystals .
  • Data collection : Conduct SCXRD at 100 K to minimize thermal motion artifacts. Resolution limits <0.8 Å ensure accurate bond-length measurements .
  • Software validation : Cross-verify refinement results using SHELXL and OLEX2 to reduce model bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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3-(4-Isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.